The Strategic Utilization of 2-Morpholinonicotinic Acid Hydrochloride (CAS 59025-45-5) in Advanced Drug Discovery: A Technical Whitepaper
The Strategic Utilization of 2-Morpholinonicotinic Acid Hydrochloride (CAS 59025-45-5) in Advanced Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the selection of starting materials and intermediate scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 2-Morpholinonicotinic acid hydrochloride (CAS 59025-45-5) has emerged as a highly privileged building block. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a critical structural vector. The strategic placement of a morpholine ring at the 2-position of a nicotinic acid core provides unique hydrogen-bonding capabilities, modulates lipophilicity, and enforces specific conformational geometries essential for target engagement in oncology, virology, and epigenetics[1],[2],[3].
This whitepaper provides an in-depth technical analysis of CAS 59025-45-5, detailing its physicochemical properties, mechanistic synthesis, self-validating laboratory protocols, and its expanding role in contemporary drug discovery.
Physicochemical Profiling & Structural Causality
The molecular architecture of 2-morpholinonicotinic acid hydrochloride is defined by a pyridine ring substituted with a carboxylic acid at the 3-position and a morpholine moiety at the 2-position.
Causality in Drug Design:
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The Morpholine Moiety: Morpholine is a classic pharmacophore used to improve aqueous solubility and metabolic stability. Its oxygen atom acts as a hydrogen bond acceptor, while the basic nitrogen (protonated in the hydrochloride salt) can engage in electrostatic interactions. In kinase inhibitors, this moiety frequently enhances binding to ATP pockets[1].
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Positional Isomerism: The 2-position substitution is highly deliberate. Placing the bulky morpholine group adjacent to the carboxylic acid (position 3) and the pyridine nitrogen (position 1) creates a sterically hindered environment. When the carboxylic acid is subsequently converted into an amide during API synthesis, this steric bulk restricts the rotation of the amide bond, locking the molecule into a bioactive conformation necessary for specific receptor binding[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-Morpholinonicotinic acid hydrochloride |
| CAS Registry Number | 59025-45-5 |
| Molecular Formula | C₁₀H₁₃ClN₂O₃ (C₁₀H₁₂N₂O₃ · HCl) |
| Molecular Weight | 244.67 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar solvents (e.g., DMSO, Methanol); pH-dependent aqueous solubility[1] |
| Stability | Hygroscopic; requires storage at 2–8°C under an inert atmosphere[1] |
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 2-morpholinonicotinic acid from commercially available 2-chloronicotinic acid is a highly efficient three-step process: esterification, nucleophilic aromatic substitution (SNAr), and hydrolysis[4],[5].
Why this specific sequence?
Direct SNAr on 2-chloronicotinic acid is unfavorable because the free carboxylic acid deprotonates under basic conditions, forming a carboxylate anion. This negatively charged species donates electron density into the pyridine ring, deactivating it toward nucleophilic attack. By first masking the acid as a methyl ester, we maintain the electron-deficient nature of the pyridine ring, highly activating the 2-chloro position for morpholine substitution[5].
Figure 1: Step-by-step synthetic workflow and intermediate validation for CAS 59025-45-5.
Self-Validating Laboratory Protocol
Step 1: Esterification
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Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous methanol.
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Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0°C to generate the acid chloride in situ, which immediately reacts with methanol[4]. Heat to 40°C for 4 hours.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The highly polar baseline spot of the starting acid must completely disappear, replaced by a higher Rf spot (methyl ester).
Step 2: Nucleophilic Aromatic Substitution (SNAr)
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Dissolve methyl 2-chloronicotinate in a polar aprotic solvent (e.g., DMF).
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Add morpholine (2.5 eq) and triethylamine (1.5 eq). Heat to 90-100°C for 6 hours[4]. The excess amine drives the reaction and acts as an acid scavenger.
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Validation Checkpoint: Analyze via LC-MS. The mass of the starting material (
~172 for ³⁵Cl) must be replaced by the product mass ( ~223 [M+H]⁺).
Step 3: Hydrolysis & Salt Formation
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Treat the resulting methyl 2-morpholinonicotinate with 2M NaOH (aq) in THF/MeOH at room temperature until hydrolysis is complete.
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Acidify to pH ~4 using 1M HCl to precipitate the free base (2-morpholinonicotinic acid)[4].
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To form the target hydrochloride salt, dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter and dry under vacuum.
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Validation Checkpoint: ¹H NMR (DMSO-d₆) must show the downfield shift of the morpholine protons due to protonation of the nitrogen, confirming salt formation.
Applications in Targeted Therapeutics
The utility of 2-morpholinonicotinic acid extends far beyond simple chemical cataloging; it is actively utilized in the synthesis of cutting-edge therapeutics. By acting as an acylating agent, it allows for the rapid generation of complex amides via standard coupling reagents (e.g., EDC, HOBt)[2].
Case Studies in Drug Discovery
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Oncology (DNA Polymerase Theta Inhibitors): Dysfunctional DNA Damage Response (DDR) pathways are a hallmark of cancer. DNA polymerase theta is a crucial effector in the alternative non-homologous end joining (alt-NHEJ) pathway. Inhibiting this enzyme induces synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA mutations). 2-Morpholinonicotinic acid has been successfully coupled with aminothiazolopyridine derivatives to synthesize potent DNA polymerase theta inhibitors[3].
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Epigenetics (Bromodomain Inhibitors): Bromodomains are "reader" proteins that recognize acetylated lysine residues on histone tails, regulating gene transcription. Aberrant bromodomain activity is linked to inflammation and cancer. 2-Morpholinonicotinic acid has been utilized in the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives. The morpholine-pyridine scaffold provides critical hydrogen bonding interactions within the bromodomain binding pocket[2].
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Virology (RSV Inhibitors): Human Respiratory Syncytial Virus (HRSV) causes severe respiratory tract infections. Benzodiazepine derivatives incorporating the 2-morpholinonicotinic acid moiety have been patented as potent RSV inhibitors, disrupting viral replication and entry mechanisms[6].
Figure 2: Pharmacological applications and target pathways of 2-morpholinonicotinic acid.
Analytical Validation Framework
To ensure scientific integrity and E-E-A-T standards, any batch of 2-morpholinonicotinic acid hydrochloride must undergo rigorous analytical validation before deployment in library synthesis:
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High-Performance Liquid Chromatography (HPLC): Purity must be ≥98%[1]. Isocratic elution using a C18 column with a mobile phase of Water (0.1% TFA) and Acetonitrile ensures the detection of unreacted 2-chloronicotinic acid or residual morpholine.
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Mass Spectrometry (ESI-MS): Confirmation of the exact mass. In positive ion mode, the parent ion should appear at
209.1 [M-Cl]⁺ (representing the protonated free base).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Nuclear Magnetic Resonance (¹H NMR): Crucial for verifying positional isomerism. The pyridine ring protons will exhibit a characteristic coupling pattern (an AMX or ABX system depending on the solvent) that differentiates the 2-substituted morpholine from the 4- or 6-substituted isomers[1],[6].
References
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Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016), Atlantis Press. URL:[Link]
- Patent WO2023134708A1.Dérivés de thiazolopyridyl amide en tant qu'inhibiteurs d'adn polymérase thêta. World Intellectual Property Organization.
- Patent WO2016203112A1.Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. World Intellectual Property Organization.
- Patent EP3324977B1.Benzodiazepine Derivatives as RSV Inhibitors. European Patent Office.
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- 3. WO2023134708A1 - Dérivés de thiazolopyridyl amide en tant qu'inhibiteurs d'adn polymérase thêta - Google Patents [patents.google.com]
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- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
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